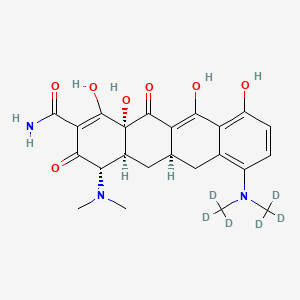

Minocycline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27N3O7 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3 |

InChI Key |

FFTVPQUHLQBXQZ-ZLHZFRHYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Minocycline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of minocycline-d6, a deuterated internal standard of the broad-spectrum tetracycline antibiotic, minocycline. This document details the probable synthetic route, focusing on the critical isotopic labeling step, and presents available quantitative data in a structured format. Furthermore, it elucidates the key signaling pathways influenced by minocycline, offering insights into its multifaceted therapeutic effects.

Introduction to Minocycline and its Deuterated Analog

Minocycline is a semi-synthetic tetracycline antibiotic renowned for its efficacy against a wide range of Gram-positive and Gram-negative bacteria. Beyond its antimicrobial properties, minocycline exhibits significant anti-inflammatory, neuroprotective, and anti-cancer effects. These pleiotropic activities have spurred extensive research into its therapeutic potential for various non-infectious conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.

This compound is a stable isotope-labeled version of minocycline, where six hydrogen atoms on the two methyl groups of the 7-dimethylamino moiety are replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of minocycline in biological matrices by mass spectrometry.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the established synthetic routes for minocycline and general methods for isotopic labeling, a plausible synthetic pathway can be inferred. The core of the synthesis involves the introduction of a deuterated dimethylamino group at the 7-position of a suitable tetracycline precursor.

A likely precursor for this synthesis is 7-amino-6-demethyl-6-deoxytetracycline . The key transformation is a reductive amination reaction using a deuterated formaldehyde source.

Experimental Protocol: Reductive N,N-di(methyl-d3)ation

The following is a proposed experimental protocol for the synthesis of this compound from 7-amino-6-demethyl-6-deoxytetracycline. This protocol is based on general procedures for reductive amination and may require optimization.

Materials:

-

7-amino-6-demethyl-6-deoxytetracycline

-

Paraformaldehyde-d2 (or Formaldehyde-d2 solution)

-

A suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with Pd/C)

-

An appropriate solvent (e.g., methanol, ethanol, or a mixed solvent system)

-

Acid or base for pH adjustment (e.g., acetic acid or triethylamine)

-

Purification materials (e.g., silica gel for column chromatography, HPLC columns)

Procedure:

-

Dissolution: Dissolve 7-amino-6-demethyl-6-deoxytetracycline in a suitable solvent in a reaction vessel.

-

Addition of Deuterated Formaldehyde: Add an excess of paraformaldehyde-d2 or a deuterated formaldehyde solution to the reaction mixture.

-

pH Adjustment: Adjust the pH of the mixture to a slightly acidic or basic condition, depending on the chosen reducing agent, to facilitate iminium ion formation.

-

Addition of Reducing Agent: Add the reducing agent portion-wise or as a solution to the reaction mixture while monitoring the temperature. If using catalytic hydrogenation, the reaction would be carried out under a deuterium gas atmosphere with a palladium on carbon catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or an appropriate quenching agent. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain pure this compound.[1][2][3][4]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₁D₆N₃O₇ | [5] |

| Molecular Weight | 463.5 g/mol | [5] |

| CAS Number | 1036070-10-6 | [5] |

| Chromatographic Purity | >90% | [5] |

| Storage Condition | 2-8 °C in a well-closed container | [5] |

Experimental Workflows and Signaling Pathways

Logical Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process starting from a readily available tetracycline precursor. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the synthesis of this compound.

Anti-Inflammatory Signaling Pathway of Minocycline

Minocycline exerts its potent anti-inflammatory effects by modulating several key signaling pathways, primarily by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.

Caption: Minocycline's inhibition of the NF-κB signaling pathway.

Minocycline has been shown to inhibit the phosphorylation of IκB kinase (IKK)α/β, a critical step in the activation of the NF-κB signaling pathway.[6] This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Neuroprotective Signaling Pathway of Minocycline

The neuroprotective effects of minocycline are attributed to its ability to interfere with apoptotic and inflammatory cascades within the central nervous system. A key mechanism is the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway in microglia.[7]

Caption: Minocycline's neuroprotective mechanism via p38 MAPK and Akt pathways.

By inhibiting p38 MAPK activation in microglia, minocycline reduces the production of neurotoxic inflammatory mediators.[7] Additionally, minocycline can promote neuronal survival by activating the Akt signaling pathway.

Conclusion

This technical guide outlines the probable synthetic route for this compound, emphasizing the crucial reductive amination step for isotopic labeling. While a detailed experimental protocol remains to be published, the provided information serves as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The elucidation of minocycline's engagement with key anti-inflammatory and neuroprotective signaling pathways underscores its therapeutic versatility and provides a rationale for its continued investigation in a broad range of diseases. Further research is warranted to establish a definitive and optimized synthetic protocol for this compound and to fully unravel the intricate molecular mechanisms underlying its diverse pharmacological activities.

References

- 1. Assay and purity control of minocycline by thin-layer chromatography using UV and fluorescence densitometry--a comparison with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106831479A - A kind of preparation method of minocycline hydrochloride - Google Patents [patents.google.com]

- 3. HPLC Method For Analysis Of Minocycline Hydrochloride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. CN111855857A - High performance liquid chromatography detection method for minocycline hydrochloride and impurities thereof - Google Patents [patents.google.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Minocycline modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

chemical and physical properties of Minocycline-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Minocycline-d6, a deuterated analog of the broad-spectrum tetracycline antibiotic, minocycline. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its fundamental characteristics, analytical methodologies, and biological context. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical research to enhance the precision of quantitative analyses of minocycline in biological samples.

Core Chemical and Physical Properties

This compound is a synthetic derivative of minocycline where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, crucial for its application in mass spectrometry-based assays.

| Property | Value | Source(s) |

| Chemical Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-7-[di(methyl-d3)amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide | N/A |

| Molecular Formula | C₂₃H₂₁D₆N₃O₇ | N/A |

| Molecular Weight | 463.51 g/mol | N/A |

| CAS Number | 1036070-10-6 | N/A |

| Appearance | Data not available for this compound. Minocycline HCl is a bright yellow-orange amorphous solid. | [1] |

| Melting Point | Data not available for this compound. The melting point of Minocycline hydrochloride is 205-210°C (with decomposition). | [2] |

| Storage Conditions | Store at 2-8°C in a well-closed container, under an inert atmosphere. | [3] |

Solubility Profile

| Solvent | Solubility of Minocycline Hydrochloride | Source(s) |

| Water | 50 mg/mL (with heat) | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 7 mg/mL | [4][5] |

| Ethanol (96%) | Slightly soluble | [2] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 1 mg/mL | [6] |

Experimental Protocols

Determination of Melting Point (General Protocol)

This protocol describes a general method for determining the melting point of a solid crystalline compound, which can be applied to this compound.[2][7][8][9][10]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the block to about 10-15°C below this temperature.

-

Then, set the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the substance.

-

If the approximate melting point is unknown, a preliminary, faster heating rate can be used to get an estimate, followed by a slower, more accurate measurement with a fresh sample.

-

High-Performance Liquid Chromatography (HPLC-UV) Analysis (Adapted Protocol)

The following is an adaptable protocol for the analysis of this compound based on established methods for minocycline.[1][4][5][11][12]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 2.5) or Acetate buffer

-

Triethylamine (optional, for peak shape improvement)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection Wavelength: 270-285 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase). From this, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis (Adapted Protocol)

This protocol provides a framework for the sensitive and selective quantification of this compound, typically used as an internal standard for the analysis of minocycline in biological matrices.[3][6][13][14][15]

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

Reversed-phase C8 or C18 column (e.g., 100 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or ammonium formate (for mobile phase modification)

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient program should be developed to ensure good separation and peak shape.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Minocycline and this compound. For Minocycline, a common transition is m/z 458.2 → 441.2. The transition for this compound would be m/z 464.2 → 447.2, reflecting the mass shift due to deuterium labeling.

-

Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for maximum signal intensity.

Procedure:

-

Sample Preparation (from a biological matrix):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or trichloroacetic acid) to the plasma or serum sample containing the analyte (minocycline) and the internal standard (this compound).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis: Inject the prepared sample into the LC-MS/MS system.

-

Quantification: The concentration of minocycline in the original sample is determined by calculating the ratio of the peak area of minocycline to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.

Signaling Pathways and Mechanism of Action

While this compound is primarily used as an analytical standard, its biological activity is expected to be identical to that of minocycline. Minocycline exerts its effects through various signaling pathways, contributing to its antibacterial, anti-inflammatory, and neuroprotective properties.

Antibacterial Action

Minocycline's primary antibacterial mechanism involves the inhibition of bacterial protein synthesis.

Caption: Minocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Anti-inflammatory and Neuroprotective Pathways

Minocycline has been shown to modulate several key signaling pathways involved in inflammation and apoptosis, which underlies its neuroprotective effects.

Caption: Minocycline's neuroprotective effects via modulation of apoptotic and survival pathways.

Caption: Minocycline's anti-inflammatory action through inhibition of the NF-κB signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate quantification of minocycline in research and clinical settings. This guide provides essential chemical and physical data, along with adaptable experimental protocols and an overview of the parent compound's mechanism of action. The provided information is intended to support the work of researchers and drug development professionals in their endeavors with this important deuterated compound.

References

- 1. CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof - Google Patents [patents.google.com]

- 2. thinksrs.com [thinksrs.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method For Analysis Of Minocycline on Primesep 100 column | SIELC Technologies [sielc.com]

- 5. tsijournals.com [tsijournals.com]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. pharmadekho.com [pharmadekho.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. HPLC Method For Analysis Of Minocycline Hydrochloride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Analysis of a second-generation tetracycline antibiotic minocycline in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

Stability and Storage of Minocycline-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Minocycline-d6. The information presented is critical for ensuring the integrity of the molecule in research and development settings. The stability profile of this compound is comparable to that of Minocycline, and thus, data from studies on Minocycline and its salts are included as a reliable reference.

General Information and Stability Profile

This compound is a deuterated analog of Minocycline, a broad-spectrum tetracycline antibiotic. It is commonly used as an internal standard in pharmacokinetic and analytical research due to its stability and mass difference from the parent drug.[1] Under recommended storage conditions, this compound is a stable compound.[2] However, like other tetracyclines, it is susceptible to degradation under specific environmental stressors.

Forced degradation studies on Minocycline have shown that the molecule is prone to degradation under acidic, basic, oxidative, and photolytic conditions.[1][3] The degradation kinetics in acidic and alkaline environments have been reported to follow first-order kinetics.[3]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on its physical state:

| Form | Condition | Duration | Reference |

| Solid | -20°C, sealed, away from moisture | Long-term | [4] |

| Room temperature | < 2 weeks | [2] | |

| In Solvent | -80°C, sealed, away from moisture | 6 months | [2] |

| -20°C, sealed, away from moisture | 1 month | [2] |

Note: Aqueous solutions of Minocycline hydrochloride are not recommended for storage for more than one day.[5]

Quantitative Stability Data

The following tables summarize quantitative data from stability studies on Minocycline hydrochloride in intravenous solutions. This data provides a strong indication of the stability of this compound in similar aqueous environments.

Table 1: Stability of Minocycline Hydrochloride (0.1 mg/mL) in IV Solutions Over 7 Days [6]

| Diluent | Temperature | % Initial Concentration Remaining |

| 5% Dextrose Injection | 24°C | ~92% |

| 0.9% Sodium Chloride Injection | 24°C | ~92% |

| 5% Dextrose Injection | 4°C | ~98% |

| 0.9% Sodium Chloride Injection | 4°C | ~98% |

Table 2: Pseudo-First-Order Rate Constants (k) for Photocatalytic Degradation of Minocycline [7]

| Condition | Rate Constant (k) min⁻¹ | Half-life (t₁/₂) min |

| Initial Conc. 10 mg/L | 0.069 | 10.05 |

| Initial Conc. 20 mg/L | 0.048 | 14.50 |

| Initial Conc. 50 mg/L | 0.041 | 16.91 |

| pH 3.0 | 0.028 | - |

| pH 11.0 | 0.121 | - |

Degradation Pathways and Mechanisms

Minocycline can degrade through several pathways, primarily involving hydrolysis, oxidation, and structural rearrangement. The deuteration in this compound is on the dimethylamino group at position 7, which is not typically the primary site of hydrolytic or oxidative degradation of the core tetracycline structure.

Key degradation reactions include:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.[4][8]

-

C-C Bond Cleavage: Breakage of carbon-carbon bonds in the tetracycline ring structure.[4][8]

-

Oxidation: Particularly affecting the phenolic ring system.[7]

Caption: Major degradation pathways for the Minocycline core structure.

Experimental Protocols

Stability-Indicating HPLC Method

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, adapted from validated methods for Minocycline hydrochloride.[9]

Chromatographic Conditions:

-

Column: Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5) (25:75 v/v)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 280 nm

-

Column Temperature: 40°C

-

Diluent: 50 mg/L disodium edetate (EDTA-Na2) in buffer

Standard Solution Preparation:

-

Accurately weigh 50 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 50 mL of diluent and sonicate to dissolve.

-

Dilute to volume with the diluent to obtain a concentration of 500 µg/mL.

Sample Preparation: Prepare the test sample in the same manner as the standard solution to achieve a similar final concentration.

Forced Degradation Study Protocol

A forced degradation study is essential to establish the intrinsic stability of this compound and to validate the stability-indicating nature of the analytical method.[10]

Caption: Workflow for a typical forced degradation study of this compound.

Conditions for Forced Degradation:

-

Acidic Hydrolysis: Reflux the drug solution in 0.1 M HCl at 60°C for a specified period.

-

Alkaline Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80°C).

-

Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Biological Signaling Pathway

Minocycline is a known inhibitor of hypoxia-inducible factor (HIF)-1α, a key transcription factor in the cellular response to low oxygen.[11] This inhibitory action is relevant to its anti-inflammatory and neuroprotective effects.

Caption: Inhibition of the HIF-1α signaling pathway by Minocycline.

This guide provides essential information for the handling, storage, and analysis of this compound. Adherence to these guidelines will help ensure the quality and reliability of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Validated stability-indicating densitometric thin-layer chromatography: application to stress degradation studies of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient degradation of minocycline by natural bornite-activated hydrogen peroxide and persulfate: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Stability and compatibility of minocycline hydrochloride and rifampin in intravenous solutions at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of Minocycline by the Adsorption–Catalysis Multifunctional PVDF–PVP–TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Degradation of Minocycline by the Adsorption-Catalysis Multifunctional PVDF-PVP-TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Minocycline-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a semisynthetic tetracycline antibiotic, is widely recognized for its broad-spectrum antimicrobial and anti-inflammatory properties.[1] Its deuterated analog, Minocycline-d6, in which six hydrogen atoms on the dimethylamino group at position 7 are replaced with deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies.[2][3][4] The isotopic labeling provides a distinct mass shift, enabling precise quantification in complex biological matrices by mass spectrometry.[2] This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including nuclear magnetic resonance (NMR), mass spectrometry (MS), Fourier-transform infrared (FTIR), and ultraviolet-visible (UV-Vis) spectroscopy. While specific, publicly available spectra for this compound are limited, this guide presents data for the unlabeled parent compound, Minocycline, as a reference, alongside detailed experimental protocols and relevant signaling pathways.

Spectroscopic Data

Quantitative spectroscopic data for Minocycline are summarized in the tables below. It is important to note that while Certificates of Analysis for this compound confirm that its ¹H NMR and Mass Spectrometry data conform to the expected structure, the actual spectral data are not publicly available.[3][5] Therefore, the data for unlabeled Minocycline are provided as a reference. The deuterium labeling in this compound is expected to primarily affect the signals corresponding to the N(CH₃)₂ group at the 7-position in the ¹H and ¹³C NMR spectra and will result in a mass shift in the mass spectrum.

Table 1: ¹H NMR Spectroscopic Data of Minocycline

Data obtained in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Chemical Shift (ppm) |

| H-4 | 4.06 (d) |

| H-4a | 2.93 (dt) |

| H-5' | 1.64 (dt) |

| H-5" | 2.20 (ddd) |

| H-5a | 2.9-3.0 (m) |

| H-8 | 6.81 (d) |

| H-9 | 7.44 (d) |

| 4-N(CH₃)₂ | 2.99 (s) |

| 7-N(CH₃)₂ | 2.62 (s) |

| 10-OH | 11.28 |

| NH₂' | 9.52 |

| NH₂" | 9.07 |

Note: For this compound, the signal at 2.62 ppm corresponding to the 7-N(CH₃)₂ protons would be absent in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data of Minocycline

Data obtained in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 | 193.2 |

| C-2 | 103.4 |

| C-3 | 175.5 |

| C-4 | 67.5 |

| C-4a | 44.5 |

| C-5 | 28.5 |

| C-5a | 38.5 |

| C-6 | 27.5 |

| C-6a | 118.5 |

| C-7 | 150.5 |

| C-8 | 115.5 |

| C-9 | 120.5 |

| C-10 | 160.5 |

| C-10a | 105.5 |

| C-11 | 190.5 |

| C-11a | 110.5 |

| C-12 | 170.5 |

| C-12a | 75.5 |

| 4-N(CH₃)₂ | 40.5 |

| 7-N(CH₃)₂ | 45.5 |

Note: For this compound, the resonance of the 7-N(CD₃)₂ carbons would likely show a characteristic triplet in the ¹³C NMR spectrum due to coupling with deuterium, and its chemical shift might be slightly altered.

Table 3: Mass Spectrometry Data of Minocycline

| Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 458.19 |

| [M-H]⁻ | 456.18 |

Note: For this compound, the [M+H]⁺ ion is expected at m/z 464.23 and the [M-H]⁻ ion at m/z 462.21, reflecting the addition of six deuterium atoms.

Table 4: FTIR Spectroscopic Data of Minocycline Hydrochloride

Data obtained from a KBr pellet. Wavenumbers are reported in cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2800 | O-H, N-H, and C-H stretching vibrations |

| 1664 | C=O stretching (amide) |

| 1617, 1583 | C=C stretching (aromatic) |

| 1510 | N-H bending |

| 1460 | C-H bending |

Table 5: UV-Vis Spectroscopic Data of Minocycline Hydrochloride

Data obtained in methanol.

| λmax (nm) |

| 257 |

| 342 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and confirmation of deuteration.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing, if required.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation (LC-MS/MS):

-

Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for tetracyclines.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

-

Instrument Parameters:

-

Ionization Mode: Positive ESI is typically used for tetracyclines.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Collision Energy (for MS/MS): Ramped to obtain fragment ions.

-

-

Data Acquisition and Analysis:

-

Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

-

Perform product ion scans on the [M+H]⁺ ion to obtain the fragmentation pattern.

-

Analyze the data to confirm the mass shift due to deuteration and to elucidate the fragmentation pathways.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier-transform infrared spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8.

-

-

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent (blank) and the other with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

-

Signaling Pathways and Experimental Workflows

Minocycline's Mechanism of Action

Minocycline exerts its therapeutic effects through multiple mechanisms. As an antibiotic, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[6] Beyond its antimicrobial activity, minocycline possesses significant anti-inflammatory and neuroprotective properties, which are attributed to its ability to modulate various signaling pathways.[1][7][8][9]

Figure 1: Simplified diagram of Minocycline's mechanisms of action.

Experimental Workflow for Spectroscopic Characterization

The general workflow for the comprehensive spectroscopic characterization of a deuterated compound like this compound involves a series of analytical techniques performed in a logical sequence.

Figure 2: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is crucial for its use as an internal standard in quantitative bioanalysis. This guide has provided a framework for understanding the expected spectroscopic properties of this compound based on the data available for its non-deuterated counterpart. The detailed experimental protocols offer a starting point for researchers to perform these analyses in their own laboratories. The inclusion of diagrams illustrating the mechanism of action and a typical analytical workflow aims to provide a comprehensive resource for professionals in the field of drug development and analysis. Further studies providing the specific spectroscopic data for this compound would be a valuable addition to the scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | CAS No- 1036070-10-6 | Simson Pharma Limited [simsonpharma.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Deuterium Labeling of Minocycline: A Technical Guide to Enhanced Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, presents a promising avenue for enhancing the therapeutic profile of established drugs. This technical guide provides an in-depth analysis of the effects of deuterium labeling on the properties of minocycline, a broad-spectrum tetracycline antibiotic with known anti-inflammatory and neuroprotective effects. By leveraging the kinetic isotope effect (KIE), deuterium substitution can significantly alter the metabolic fate of minocycline, potentially leading to improved pharmacokinetic parameters, such as increased metabolic stability, longer half-life, and enhanced bioavailability. This guide summarizes the available (though currently limited) quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to provide a comprehensive resource for researchers in drug development.

Introduction to Deuterium Labeling and the Kinetic Isotope Effect

Deuterium, an isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). This seemingly subtle difference in mass leads to a significant difference in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower vibrational frequency and a higher activation energy for cleavage.[1]

This fundamental principle gives rise to the kinetic isotope effect (KIE) , where the rate of a chemical reaction is slower when a C-H bond is replaced with a C-D bond at a position involved in the rate-determining step of the reaction.[2] In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of C-H bonds.[3][4] By strategically replacing these metabolically labile hydrogens with deuterium, the rate of drug metabolism can be slowed down.[5]

The potential benefits of this "deuterium switch" in drug development include:

-

Increased Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[5]

-

Longer Half-Life (t½): The drug remains in the body for a longer period.

-

Increased Area Under the Curve (AUC): Greater overall drug exposure.

-

Reduced Peak-to-Trough Fluctuations: More stable plasma concentrations.

-

Potential for Lower or Less Frequent Dosing: Improving patient compliance.

-

Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites.[5]

Minocycline: A Candidate for Deuterium Labeling

Minocycline is a semi-synthetic, second-generation tetracycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[6] Beyond its antimicrobial activity, minocycline exhibits significant anti-inflammatory, antioxidant, and neuroprotective properties. These pleiotropic effects are attributed to its ability to modulate various signaling pathways, including the inhibition of microglial activation, matrix metalloproteinases (MMPs), and apoptosis.[6]

However, the clinical utility of minocycline can be limited by factors such as its metabolic profile and potential for side effects. Minocycline is metabolized in the liver, primarily through oxidation.[7] Strategically placing deuterium atoms at the sites of metabolic attack on the minocycline molecule could therefore enhance its pharmacokinetic profile.

Quantitative Data on Deuterated vs. Non-Deuterated Minocycline

Currently, publicly available, direct comparative pharmacokinetic data between a specifically developed deuterated minocycline therapeutic and its non-deuterated counterpart is limited. The primary application of deuterated minocycline found in the literature is as an internal standard for the quantification of minocycline in biological samples using mass spectrometry. For instance, minocycline-d6 and minocycline-d7 are commercially available and used for this purpose.[6][8]

Table 1: Pharmacokinetic Parameters of Non-Deuterated Minocycline in Humans

| Parameter | Value | Conditions | Reference |

| Cmax | 2.7 µg/mL | 200 mg oral dose | [3] |

| Tmax | 1.5 - 4 hours | Oral administration | [9] |

| AUC | 44.83 ± 16.29 µg·h·mL⁻¹ | Multiple oral doses (100 mg) | [10] |

| t½ (half-life) | 11 - 22 hours | Oral administration | [9] |

| Protein Binding | 76% | In serum | [9] |

| Metabolism | Hepatic | Primarily oxidation | [7] |

| Elimination | Renal and fecal | - | [9] |

Table 2: Pharmacokinetic Parameters of Non-Deuterated Minocycline in Animal Models

| Species | Dose | Cmax | AUC | t½ (half-life) | Reference |

| Mouse | 25 mg/kg (IP) | - | 34 mg·h/L (serum) | 2.6 h (serum) | [7] |

| Mouse | 50 mg/kg (IP) | - | 68 mg·h/L (serum) | - | [7] |

| Rat | - | - | - | - | - |

| Rabbit | 6 mg/kg (IV) | - | - | - | [2] |

| Rabbit | 96 mg/kg (IV) | - | - | - | [2] |

Note: The table for animal models is incomplete due to the variability in reported parameters across different studies. This highlights the need for standardized, direct comparative studies.

Experimental Protocols

This section outlines the general methodologies for the synthesis of deuterated minocycline and the key experiments required to evaluate the effects of deuterium labeling.

Synthesis of Deuterated Minocycline

While specific, detailed protocols for the synthesis of a deuterated minocycline therapeutic are proprietary, a general approach can be inferred from standard deuteration techniques and known minocycline synthesis routes.

General Synthetic Approach:

The synthesis would likely involve the introduction of deuterium at specific, metabolically vulnerable positions on the minocycline scaffold or its precursors. This could be achieved through several methods:

-

Deuterium Gas (D₂) Exchange: Using a metal catalyst (e.g., Palladium on carbon) in the presence of deuterium gas to replace hydrogens at specific positions.

-

Deuterated Solvents (e.g., D₂O): Acid- or base-catalyzed hydrogen-deuterium exchange reactions using deuterated water or other deuterated solvents.

-

Deuterated Reagents: Employing deuterated starting materials or reagents in the synthesis pathway. For example, using deuterated formaldehyde in the final methylation step of some minocycline synthesis routes could introduce deuterium on the dimethylamino groups.

Illustrative Synthetic Step (Hypothetical):

A potential late-stage deuteration could target the dimethylamino groups, which are known sites of metabolism.

-

Reaction: Reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or by performing the reaction in a deuterated solvent.

A detailed synthesis protocol would require optimization of reaction conditions, purification, and characterization (e.g., by NMR and mass spectrometry) to confirm the position and extent of deuterium incorporation.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the intrinsic clearance of deuterated and non-deuterated minocycline.

Protocol:

-

Incubation: Incubate a known concentration of the test compound (deuterated or non-deuterated minocycline) with liver microsomes (human, rat, mouse) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. A deuterated internal standard (e.g., minocycline-d7) is typically used for accurate quantification.[8]

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Animal Models

This study compares the pharmacokinetic profiles of deuterated and non-deuterated minocycline in a living organism.

Protocol:

-

Animal Model: Use a suitable animal model (e.g., rats or mice).

-

Dosing: Administer a single dose of either deuterated or non-deuterated minocycline to separate groups of animals via a relevant route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose) via an appropriate method (e.g., tail vein or retro-orbital sinus).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Extract the drug from the plasma and quantify the concentration of the parent drug (and potentially metabolites) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd) for both compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by minocycline and a typical experimental workflow for comparing deuterated and non-deuterated compounds.

Minocycline's Anti-inflammatory Signaling Pathway

Minocycline is known to inhibit the TLR4/NF-κB signaling pathway, which plays a crucial role in inflammation.

Apoptosis Inhibition Pathway of Minocycline

Minocycline has been shown to exert neuroprotective effects by inhibiting key steps in the apoptosis (programmed cell death) pathway.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments to compare the properties of deuterated and non-deuterated minocycline.

Conclusion and Future Directions

Deuterium labeling of minocycline holds considerable promise for improving its pharmacokinetic properties and, consequently, its therapeutic potential. The kinetic isotope effect provides a rational basis for expecting enhanced metabolic stability, which could translate to a more favorable dosing regimen and potentially a better safety profile. While direct comparative data for a deuterated minocycline therapeutic is not yet widely available, the foundational knowledge of minocycline's pharmacology and the principles of deuterium labeling strongly support further investigation in this area.

Future research should focus on:

-

Synthesis and characterization of specific deuterated minocycline analogues.

-

Direct, head-to-head in vitro and in vivo comparative studies to generate the quantitative data needed to fully assess the benefits of deuteration.

-

Exploration of the impact of deuteration on the anti-inflammatory and neuroprotective activities of minocycline, in addition to its antibacterial effects.

This technical guide provides a framework for researchers and drug developers to understand and pursue the potential of deuterated minocycline as a next-generation therapeutic. The methodologies and pathways outlined herein offer a roadmap for the systematic evaluation of this promising drug development strategy.

References

- 1. In vitro and in vivo efficacy of minocycline-based therapy for Elizabethkingia anophelis and the impact of reduced minocycline susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics [scielo.org.za]

- 7. Pharmacokinetics and Pharmacodynamics of Minocycline against Acinetobacter baumannii in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Validation of MIN-T: A Novel Controlled-Released Formulation for the Adjunctive Local Application of Minocycline in Periodontitis [mdpi.com]

- 9. US11103517B2 - Pharmaceutical compositions for minocycline - Google Patents [patents.google.com]

- 10. Analysis of minocycline by high-performance liquid chromatography in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: An In-depth Technical Guide to the Exploratory Studies of Minocycline-d6 Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation tetracycline antibiotic, has long been a subject of interest not only for its broad-spectrum antimicrobial activity but also for its pleiotropic effects, including anti-inflammatory and neuroprotective properties. The deuterated analog, Minocycline-d6, is frequently employed in pharmacokinetic studies as an internal standard, leveraging its distinct mass for precise quantification. While specific metabolic studies on this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of the known metabolic pathways of minocycline. Furthermore, it delves into the potential implications of deuteration on its metabolism, drawing upon established principles of the kinetic isotope effect. This technical guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding of minocycline metabolism, offering insights into experimental design and data interpretation.

Core Concepts in Minocycline Metabolism

The biotransformation of minocycline in humans primarily occurs in the liver and results in several key metabolites. Understanding these pathways is crucial for a complete picture of the drug's disposition and potential for drug-drug interactions.

Identified Metabolic Pathways of Minocycline

Human metabolism of minocycline is not extensive, but three principal metabolites have been identified in urine. The primary metabolic transformations include hydroxylation and N-demethylation.[1][2][3]

-

9-Hydroxylation: The major metabolic pathway is the hydroxylation of the aromatic ring at the C9 position, forming 9-hydroxyminocycline.[1][2] This reaction is likely mediated by cytochrome P450 (CYP) enzymes.[4]

-

N-Demethylation: Two distinct mono-N-demethylated metabolites have also been identified, indicating the removal of a methyl group from one of the two dimethylamino groups.[1][2]

It is also important to note the presence of 4-epiminocycline in excreta; however, this is considered to be a result of epimerization rather than a direct metabolic transformation.

Quantitative Data Summary

While specific quantitative data on the metabolism of this compound is not available, the pharmacokinetic parameters of the parent compound, minocycline, have been well-characterized. This compound is primarily used as an internal standard in such studies to ensure the accuracy of these measurements.[5]

Table 1: Pharmacokinetic Parameters of Minocycline in Humans

| Parameter | Value | Reference |

| Bioavailability | ~100% | [6] |

| Time to Peak Concentration (Tmax) | 1-4 hours (oral) | [7] |

| Protein Binding | 76% | [2] |

| Volume of Distribution | 80-115 L | [2] |

| Elimination Half-Life | 11-22 hours | [2] |

| Metabolism | Hepatic | [7] |

| Excretion | Urine (5-12%) and Feces (20-34%) | [2] |

Table 2: Major Metabolites of Minocycline

| Metabolite | Metabolic Reaction | Location of Modification | Reference |

| 9-Hydroxyminocycline | Hydroxylation | C9 position of the aromatic ring | [1][2] |

| N-demethylminocycline 1 | N-Demethylation | Dimethylamino group | [1][2] |

| N-demethylminocycline 2 | N-Demethylation | Dimethylamino group | [1][2] |

Experimental Protocols

The study of minocycline metabolism involves a combination of in vitro and in vivo methods, coupled with sensitive analytical techniques for the identification and quantification of metabolites.

In Vitro Metabolism Studies

-

Microsomal Incubations: To identify the enzymes responsible for metabolism, particularly CYP450s, in vitro studies using human liver microsomes are conducted.

-

Protocol: Minocycline (or this compound) is incubated with human liver microsomes in the presence of an NADPH-generating system. The reaction is terminated, and the mixture is analyzed for the presence of metabolites.

-

-

Recombinant Enzyme Systems: To pinpoint specific CYP isoforms, incubations are performed with individual recombinant human CYP enzymes.

In Vivo Metabolism Studies

-

Animal Models: Rodent models are often used in preclinical studies to understand the metabolic profile and pharmacokinetic properties of new drug candidates.

-

Human Studies: Analysis of urine and plasma samples from human subjects administered minocycline allows for the identification of circulating and excreted metabolites.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity and specificity.

-

Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: A C18 reversed-phase HPLC column is commonly used to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analytes. This compound serves as an ideal internal standard in this setup, as it co-elutes with minocycline but is distinguished by its higher mass-to-charge ratio.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Minocycline

References

- 1. Metabolism of minocycline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Minocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of retinoic acid catabolism by minocycline: evidence for a novel mode of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Solubility Profile of Minocycline-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Minocycline-d6, a deuterated analog of the broad-spectrum tetracycline antibiotic Minocycline. Understanding the solubility of this stable isotope-labeled compound is critical for its application as an internal standard in pharmacokinetic and analytical research, ensuring accurate quantification in biological matrices. This document outlines available solubility data, details common experimental protocols for solubility determination, and illustrates a relevant biological pathway and experimental workflow.

Core Solubility Data

| Solvent | Form | Concentration | Temperature (°C) |

| Water | Hydrochloride | 50 mg/mL | Not Specified |

| Water | Base | 52 g/L[1] | 25 |

| 0.1 N HCl | Hydrochloride | 1 mg/mL (for stock solutions) | Not Specified |

| PBS (pH 7.2) | Hydrochloride Hydrate | ~1 mg/mL[2] | Not Specified |

| DMSO | Hydrochloride | 7 mg/mL | Not Specified |

| DMSO | Hydrochloride Hydrate | ~5 mg/mL[2] | Not Specified |

| Dimethyl Formamide | Hydrochloride Hydrate | ~10 mg/mL[2] | Not Specified |

| Methanol | Hydrochloride | Soluble[3] | Not Specified |

| Ethanol (95%) | Hydrochloride | Slightly Soluble[3] | Not Specified |

Note: The solubility of Minocycline can be influenced by factors such as pH, temperature, and the specific salt form.[4][5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][6] The following protocol provides a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Vials or flasks with secure closures

-

Orbital shaker or other form of mechanical agitation

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker within a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[6]

Visualizing Experimental and Biological Contexts

To further aid researchers, the following diagrams illustrate a typical workflow for solubility determination and a key signaling pathway influenced by Minocycline.

References

- 1. Minocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. who.int [who.int]

Methodological & Application

Application Notes and Protocols: Minocycline-d6 as an Internal Standard for the LC-MS/MS Quantification of Minocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation tetracycline antibiotic, is widely used for its broad-spectrum antibacterial activity.[1][2] Beyond its antimicrobial properties, minocycline exhibits significant anti-inflammatory, neuroprotective, and anti-apoptotic effects, making it a subject of interest in various therapeutic areas, including neurodegenerative diseases and certain cancers.[3][4] Accurate quantification of minocycline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of minocycline due to its high sensitivity, selectivity, and speed.[5][7] The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS to compensate for matrix effects and variations in sample processing and instrument response. Minocycline-d6, a deuterated analog of minocycline, serves as an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring co-elution and similar ionization efficiency, while being distinguishable by its mass-to-charge ratio.

These application notes provide a detailed protocol for the quantification of minocycline in human plasma using LC-MS/MS with this compound as the internal standard. The described method is intended to be a robust starting point for researchers to adapt and validate in their own laboratory settings.

Mechanism of Action: A Brief Overview

Minocycline's primary antibacterial mechanism involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][8] Its anti-inflammatory and neuroprotective effects are more complex and involve the modulation of multiple signaling pathways. Notably, minocycline has been shown to inhibit the TLR4/NF-κB signaling pathway, reduce the production of pro-inflammatory cytokines, and inhibit key enzymes in the apoptotic cascade such as caspases.[4][9]

Below is a simplified representation of a key anti-inflammatory signaling pathway modulated by minocycline.

Caption: Simplified diagram of the TLR4/NF-κB signaling pathway and the inhibitory action of minocycline.

Experimental Protocols

This section details the materials and methods for the quantification of minocycline in human plasma.

Materials and Reagents

-

Minocycline hydrochloride (Reference Standard)

-

This compound (Internal Standard) - CAS No: 1036070-10-6[10]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve minocycline hydrochloride and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of minocycline by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike into blank plasma to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a working solution of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting minocycline from plasma.[5][11]

-

Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For calibration standards and quality controls, spike with the corresponding minocycline working standard solutions. For blank samples, spike with the diluent.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection into the LC-MS/MS system.[12]

The following diagram illustrates the sample preparation workflow.

Caption: Workflow for the protein precipitation-based extraction of minocycline from plasma.

LC-MS/MS Conditions

The following are suggested starting conditions that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18, 100 x 2.1 mm, 2.6 µm particle size[12] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[12] |

| Column Temperature | 40°C[12] |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 2% B, increase linearly to 50% B over 3.5 min, then to 100% B in 1 min, hold for 1.5 min, and re-equilibrate.[12] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Dependent on instrument |

| Gas Flow | Dependent on instrument |

| MRM Transitions | |

| Minocycline | Q1: m/z 458.2 -> Q3: m/z 441.2 |

| This compound | Q1: m/z 464.2 -> Q3: m/z 447.2 |

| Collision Energy | To be optimized for your instrument |

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies should be optimized by infusing the pure compounds into the mass spectrometer.

Data Analysis and Method Validation

The concentration of minocycline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]

Table 3: Representative Method Validation Acceptance Criteria

| Parameter | Lower Limit of Quantification (LLOQ) | Other QC Levels |

| Intra- and Inter-day Precision (%CV) | ≤ 20% | ≤ 15% |

| Intra- and Inter-day Accuracy (% Bias) | Within ±20% | Within ±15% |

| Recovery | Consistent, precise, and reproducible | Consistent, precise, and reproducible |

| Matrix Factor | CV ≤ 15% | CV ≤ 15% |

Conclusion

This application note provides a comprehensive protocol for the quantification of minocycline in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in bioanalytical assays. The described sample preparation method, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for method development and validation. Researchers are encouraged to optimize these conditions for their specific laboratory setup to ensure the highest quality data for their pharmacokinetic and other drug development studies.

References

- 1. CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof - Google Patents [patents.google.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of a second-generation tetracycline antibiotic minocycline in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of minocycline in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation [frontiersin.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Bioanalytical Method for Minocycline in Human Plasma using Minocycline-d6 as an Internal Standard by LC-MS/MS

References

- 1. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Pharmacokinetic and Pharmacodynamic Profiling of Minocycline for Injection following a Single Infusion in Critically Ill Adults in a Phase IV Open-Label Multicenter Study (ACUMIN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of a second-generation tetracycline antibiotic minocycline in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 6. Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. altasciences.com [altasciences.com]

Application Note: Protocol for Minocycline Pharmacokinetic Studies Using Minocycline-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Minocycline is a second-generation, semi-synthetic tetracycline antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Beyond its antimicrobial properties, minocycline exhibits significant anti-inflammatory and neuroprotective effects, which are being explored for non-infectious conditions like neurodegenerative diseases.[3][4] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

This application note provides a detailed protocol for conducting pharmacokinetic studies of minocycline using a stable isotope-labeled (SIL) internal standard, Minocycline-d6. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] this compound possesses nearly identical physicochemical properties to minocycline, ensuring it behaves similarly during sample extraction and ionization, which corrects for matrix effects and variability, leading to highly accurate and reproducible results.[5]

Pharmacokinetic Parameters of Minocycline

The pharmacokinetic profile of minocycline has been characterized in various species. The data below summarizes key parameters from studies in humans and preclinical models.

| Parameter | Human (200 mg, oral)[1] | Human (200 mg, IV)[2] | Mouse (50 mg/kg, IP)[8] | Horse (2.2 mg/kg, IV)[9] | Dog (10 mg/kg, oral)[10] |

| Cmax (Maximum Concentration) | 3.1 mg/L | - | Linear | - | - |

| Tmax (Time to Cmax) | 2.5 h | - | - | - | - |

| AUC (Area Under the Curve) | 48.3 mg/L*h | 70-86 mg·h/liter | Linear | - | - |

| Elimination Half-Life (t½) | 11.1 - 22.1 h | 15 - 23 h | - | 7.7 ± 1.9 h | 4.1 h (plasma) |

| Clearance (CL) | 3.42 - 4.4 L/h | 4.70 L/h | - | 0.16 ± 0.04 L/h/kg | - |

| Volume of Distribution (Vd) | 67.5 - 115 L | 133 L | - | 1.53 ± 0.09 L/kg | - |

| Protein Binding | ~76%[1] | - | - | 68.1 ± 2.6%[9] | - |

Experimental Protocols

This section outlines the workflow for a typical pharmacokinetic study of minocycline in a rodent model, from in-life procedures to bioanalytical quantification.

Materials and Reagents

-

Minocycline Hydrochloride (Analyte)

-

This compound (Internal Standard, IS)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Trichloroacetic Acid (TCA)

-

Control biological matrix (e.g., rat plasma, K2-EDTA)

In-Vivo Study Protocol (Rodent Model)

-

Acclimatization: Acclimate animals (e.g., male Sprague-Dawley rats, 200-250g) for at least 3 days prior to the study.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water provided ad libitum.

-

Dose Preparation: Prepare a formulation of minocycline in a suitable vehicle (e.g., water) at the desired concentration.

-

Administration: Administer a single dose of minocycline via the desired route (e.g., oral gavage at 10 mg/kg).

-

Blood Collection: Collect blood samples (approx. 200 µL) into K2-EDTA tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma.

-

Sample Storage: Transfer the resulting plasma into labeled cryovials and store at -80°C until analysis.

Sample Preparation Protocol (Protein Precipitation)

This protocol is adapted from a validated method for human plasma and urine.[11][12]

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (IS).

-

Vortex briefly to mix.

-